Laccase-IN-1

Laccase inhibition Fungicide discovery Enzyme assay

For antifungal discovery programs requiring validated laccase inhibition, Laccase-IN-1 offers a mechanistically unique scaffold absent in generic alternatives. It exhibits potent in vitro activity (IC50 11.3 μM), confirmed oral bioavailability, and validated in vivo protective/curative efficacy in apple fruit models against B. dothidea (EC50 1.28 mg/L). Distinctly, it disrupts fungal membrane permeability, ergosterol biosynthesis, and exopolysaccharide production—a fingerprint not replicated by other laccase inhibitors. Supported by acute oral toxicity data (LD50 849.1 mg/kg), this high-purity tool compound provides a reliable benchmark for screening campaigns and mechanistic studies. Ensure you are working with a well-characterized reference standard where generic substitution is scientifically unsound.

Molecular Formula C16H19FN2O3
Molecular Weight 306.33 g/mol
Cat. No. B12375169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaccase-IN-1
Molecular FormulaC16H19FN2O3
Molecular Weight306.33 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(OC2=O)C(=O)NNC3=CC=C(C=C3)F)C)C
InChIInChI=1S/C16H19FN2O3/c1-14(2)15(3)8-9-16(14,22-13(15)21)12(20)19-18-11-6-4-10(17)5-7-11/h4-7,18H,8-9H2,1-3H3,(H,19,20)/t15-,16+/m0/s1
InChIKeyAUCBELWAWZMXSU-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laccase-IN-1: A Camphor-Based Orally Active Laccase Inhibitor for Agricultural Fungicide Research


Laccase-IN-1 (compound 4b) is a camphor-based hydrazide derivative designed as a laccase-targeting fungicidal agent. It exhibits potent in vitro laccase inhibitory activity (IC50 = 11.3 μM) [1] and pronounced antifungal efficacy against Botryosphaeria dothidea (EC50 = 1.28 mg/L) [1]. The compound demonstrates oral bioavailability and shows both protective and curative effects against B. dothidea infection in apple fruit models [1]. Mechanistically, Laccase-IN-1 enhances cell membrane permeability, disrupts mycelial surface morphology and ultrastructure, and reduces ergosterol and exopolysaccharide contents [1]. An acute oral toxicity study in rats reported an LD50 of 849.1 mg/kg bw (95% CL: 403.9–1785.3 mg/kg bw), indicating slight toxicity [1].

Why Generic Laccase Inhibitor Substitution Fails: The Specific Case for Laccase-IN-1


Generic substitution among laccase inhibitors is unreliable due to substantial variability in potency, in vivo efficacy, and mechanism of action across chemical scaffolds. While many compounds inhibit laccase in vitro, only a subset demonstrate meaningful antifungal protection in planta. Laccase-IN-1 differentiates itself through a combination of validated in vivo protective and curative activity in apple fruit models [1], oral bioavailability [1], and a defined safety margin (LD50 = 849.1 mg/kg in rats) [1]—a profile not uniformly shared by alternative laccase inhibitors. Moreover, the compound's specific impact on fungal membrane integrity, ergosterol biosynthesis, and exopolysaccharide production [1] represents a mechanistic signature that may not be replicated by other scaffolds, rendering generic replacement scientifically unsound.

Laccase-IN-1: Quantitative Comparative Evidence for Informed Procurement Decisions


Laccase-IN-1 vs. Cysteine: Superior Laccase Inhibition Potency in a Direct Head-to-Head Comparison

Laccase-IN-1 (compound 4b) demonstrated a 3.1-fold lower IC50 value than the positive control cysteine in the same in vitro laccase inhibition assay. The assay utilized purified laccase with ABTS as substrate under standardized conditions. [1]

Laccase inhibition Fungicide discovery Enzyme assay

Laccase-IN-1 Exhibits Potent Antifungal Activity Against B. dothidea with Superiority Over Commercial Fungicide Chlorthalonil

In antifungal assays against Botryosphaeria dothidea, Laccase-IN-1 (compound 4b) exhibited an EC50 of 1.28 mg/L, which is substantially lower than that of the commercial fungicide chlorthalonil. [1]

Antifungal activity Botryosphaeria dothidea Fungicide

In Vivo Protective and Curative Efficacy of Laccase-IN-1 on Apple Fruits Against B. dothidea

In an in vivo assay using apple fruits infected with B. dothidea, Laccase-IN-1 (compound 4b) at 200 μg/mL exhibited both protective (75.8% efficacy) and curative (63.6% efficacy) effects, significantly reducing lesion diameter compared to the untreated control. [1]

In vivo efficacy Apple disease Fungicide

Acute Oral Toxicity Profile of Laccase-IN-1 in Rats: A Safety Benchmark

An acute oral toxicity study in rats determined that Laccase-IN-1 (compound 4b) has slight toxicity, with an LD50 of 849.1 mg/kg bw (95% confidence limit: 403.9-1785.3 mg/kg bw). [1] This contrasts with many other laccase inhibitors for which safety data are unavailable.

Toxicology Safety assessment Oral bioavailability

Mechanistic Differentiation: Laccase-IN-1 Reduces Ergosterol and Exopolysaccharide Content in B. dothidea

Laccase-IN-1 treatment (at 20 μg/mL) reduced the ergosterol content in B. dothidea by 62.5% and the exopolysaccharide (EPS) content by 52.4% compared to the untreated control. [1]

Mechanism of action Ergosterol biosynthesis Fungal cell membrane

Molecular Docking: Laccase-IN-1 Binding Mode at the Laccase Active Site

Molecular docking studies revealed that Laccase-IN-1 (compound 4b) docks into the active site of laccase with a binding energy of -7.2 kcal/mol, forming multiple interactions with key residues including His458, Phe337, and Asp206. [1]

Molecular docking Laccase binding Structure-activity relationship

Laccase-IN-1: Optimal Research and Industrial Application Scenarios


Agricultural Fungicide Discovery Programs Targeting Laccase-Dependent Pathogens

Laccase-IN-1 serves as a validated tool compound for agricultural research programs focused on developing novel fungicides that target laccase, particularly against Botryosphaeria dothidea, a major pathogen of apple, pear, and other fruit crops. Its demonstrated in vivo protective and curative efficacy in apple fruit models [1] makes it suitable for evaluating laccase inhibition as a viable fungicidal strategy. The compound can be used as a positive control or benchmark in screening campaigns for new laccase inhibitors, given its well-characterized IC50 (11.3 μM), EC50 (1.28 mg/L), and oral bioavailability [1].

Mechanistic Studies of Laccase Inhibition and Fungal Physiology

Researchers investigating the downstream physiological effects of laccase inhibition in phytopathogenic fungi can utilize Laccase-IN-1 as a probe. Its defined impacts on fungal cell membrane permeability, mycelial surface morphology, ergosterol biosynthesis, and exopolysaccharide production [1] provide a robust phenotypic fingerprint. This enables studies dissecting the role of laccase in fungal virulence, stress response, and cell wall integrity. The availability of molecular docking data [1] further supports structure-based investigations.

Comparative Toxicology and Safety Profiling of Laccase Inhibitors

Given the reported acute oral toxicity data (LD50 = 849.1 mg/kg bw in rats) [1], Laccase-IN-1 can serve as a reference compound in toxicology studies aimed at understanding the safety profile of laccase inhibitor chemotypes. This is particularly valuable for programs developing agricultural fungicides where mammalian safety is a critical parameter. The compound provides a benchmark for comparing the relative toxicity of novel laccase inhibitors with known safety margins.

Structure-Activity Relationship (SAR) Studies in Camphor-Based Hydrazide Derivatives

Laccase-IN-1 (compound 4b) is a lead compound within a series of camphor-based hydrazide and sulfonamide derivatives [1]. It can be employed as a starting point or reference standard for medicinal chemistry campaigns exploring this scaffold. Researchers can use Laccase-IN-1 to evaluate the impact of structural modifications on laccase inhibitory activity, antifungal potency, and in vivo efficacy. The established synthetic route and biological characterization provide a foundation for SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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